molecular formula C10H9BrO B1441607 3-(2-Bromophenyl)cyclobutan-1-one CAS No. 918299-24-8

3-(2-Bromophenyl)cyclobutan-1-one

Cat. No.: B1441607
CAS No.: 918299-24-8
M. Wt: 225.08 g/mol
InChI Key: BZFDEJVKRZVLKW-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)cyclobutan-1-one is an organic compound with the molecular formula C10H9BrO It features a cyclobutanone ring substituted with a 2-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(2-Bromophenyl)cyclobutan-1-one involves the following steps:

    Starting Materials: The synthesis typically begins with 2-bromobenzaldehyde and cyclobutanone.

    Reaction Conditions: A base such as potassium carbonate is used in the presence of a solvent like dimethylformamide (DMF).

    Procedure: The 2-bromobenzaldehyde undergoes a nucleophilic addition with cyclobutanone, followed by cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding phenylcyclobutanone.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like ethanol or acetonitrile.

Major Products Formed

    Oxidation: 2-bromobenzoic acid or 2-bromobenzophenone.

    Reduction: Phenylcyclobutanone.

    Substitution: Various substituted cyclobutanones depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromophenyl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-Bromophenyl)cyclobutan-1-one exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine substituent can participate in halogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromophenyl)cyclobutan-1-one
  • 3-(4-Bromophenyl)cyclobutan-1-one
  • 3-(2-Chlorophenyl)cyclobutan-1-one

Uniqueness

3-(2-Bromophenyl)cyclobutan-1-one is unique due to the position of the bromine atom on the phenyl ring, which can significantly influence its reactivity and interactions compared to its isomers and analogs. This positional difference can affect the compound’s physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions.

Properties

IUPAC Name

3-(2-bromophenyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFDEJVKRZVLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695286
Record name 3-(2-Bromophenyl)cyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918299-24-8
Record name 3-(2-Bromophenyl)cyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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